Trimethyl 1,3,5-Benzenetricarboxylate: The Symmetric Scaffold for Supramolecular Architectures
Trimethyl 1,3,5-Benzenetricarboxylate: The Symmetric Scaffold for Supramolecular Architectures
Topic: Trimethyl 1,3,5-benzenetricarboxylate: Chemical Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Trimethyl 1,3,5-benzenetricarboxylate (TMT), also known as Trimethyl trimesate, is the methyl ester derivative of trimesic acid.[1] It serves as a critical symmetric scaffold in organic synthesis, particularly in the creation of Metal-Organic Frameworks (MOFs) and dendritic polymers . Unlike its parent acid, TMT offers enhanced solubility in organic media and a controlled reactivity profile, making it an indispensable precursor for "modulated synthesis" techniques where slow ligand release is required to grow high-quality single crystals. This guide details the physiochemical properties, synthesis protocols, and mechanistic applications of TMT in advanced materials science.
Chemical Profile & Physiochemical Properties[1][2][3][4][5]
TMT is characterized by its
Table 1: Physiochemical Specifications
| Property | Value | Notes |
| CAS Number | 2672-58-4 | |
| Formula | ||
| Molecular Weight | 252.22 g/mol | |
| Structure | Planar Benzene Core | |
| Appearance | White to off-white crystalline solid | Needles or platelets |
| Melting Point | 144 – 148 °C | Sharp transition indicates high purity |
| Solubility | High: | Hydrophobic ester groups limit aqueous solubility |
| Reactivity | Ester Hydrolysis, Transamidation, Reduction | Stable under ambient conditions; hydrolyzes in acidic/basic media |
Synthesis & Production Protocols
Protocol A: Acid-Catalyzed Fischer Esterification (Standard Lab Scale)
This method is preferred for laboratory synthesis due to its high yield and simplicity. It utilizes the equilibrium shift principle by removing water or using excess methanol.
Mechanism: Protonation of the carbonyl oxygen of trimesic acid, followed by nucleophilic attack by methanol.
Step-by-Step Methodology:
-
Reagents: Suspend Trimesic Acid (10.0 g, 47.6 mmol) in anhydrous Methanol (100 mL).
-
Catalyst: Add concentrated Sulfuric Acid (
, 2.0 mL) dropwise with stirring. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (65 °C) for 12–24 hours. The suspension will clear as the ester forms.
-
Workup:
-
Cool to room temperature.
-
Remove excess methanol via rotary evaporation.
-
Dissolve residue in Ethyl Acetate (150 mL).
-
Wash with saturated
(2 x 50 mL) to remove unreacted acid and catalyst. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from minimal hot methanol or ethanol to yield white needles.
Visualization: Synthesis Pathway
Figure 1: Acid-catalyzed esterification pathway transforming Trimesic Acid into TMT.
Advanced Applications
Metal-Organic Frameworks (MOFs): The "Modulator" Effect
In MOF synthesis, mixing metal salts directly with trimesic acid often leads to rapid precipitation of amorphous powder due to fast nucleation. TMT is used as a latent ligand source .
-
Mechanism: Under solvothermal conditions (e.g., DMF/H2O at 120°C), TMT undergoes slow, controlled hydrolysis.
-
Result: This releases the active trimesic acid linker gradually, keeping the supersaturation ratio low. This favors the growth of large, defect-free single crystals (e.g., MIL-96, HKUST-1 analogues) suitable for X-ray diffraction.
Visualization: In-Situ Hydrolysis Logic
Figure 2: The "Modulated Synthesis" approach using TMT to control MOF crystal growth kinetics.
Dendrimer Synthesis (The Core)
TMT acts as a
-
Reaction Type: Transamidation (Aminolysis).
-
Significance: This creates the "Generation 0" (G0) core for PAMAM-like or poly(amide) dendrimers used in drug delivery.
Reactivity & Functionalization Guide
Researchers can exploit the ester functionality for various derivatizations:
-
Reduction to Trialcohol:
-
Reagent:
(Lithium Aluminum Hydride) in THF. -
Product: 1,3,5-Benzenetrimethanol.[2]
-
Use: Cross-linker for polyurethanes; precursor for benzylic bromides.
-
-
Partial Hydrolysis:
-
Reagent: 1 equivalent of NaOH.
-
Product: Mono-ester or Di-ester dicarboxylic acids.
-
Use: Desymmetrization of the core to create "Janus" molecules (molecules with two different faces/properties).
-
Safety & Handling (MSDS Summary)
While TMT is generally stable, standard laboratory safety protocols must be observed.
-
GHS Classification:
-
Skin Irrit. 2 (H315)
-
Eye Irrit. 2A (H319)
-
STOT SE 3 (H335 - Respiratory Irritation)
-
-
Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent slow hydrolysis by atmospheric moisture over long periods.
References
-
National Institute of Standards and Technology (NIST). (2023). 1,3,5-Benzenetricarboxylic acid, trimethyl ester Mass Spectrum and IR Data. Retrieved from [Link]
-
PubChem. (2024).[3] Trimethyl benzene-1,3,5-tricarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Loiseau, T., et al. (2006). A new indium metal-organic 3D framework with 1,3,5-benzenetricarboxylate, MIL-96.[4] Microporous and Mesoporous Materials. (Demonstrates the use of TMT as a precursor for controlled MOF growth).
Sources
- 1. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents [patents.google.com]
- 3. Trimethyl 1,3,5-benzenetricarboxylate 98 2672-58-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
